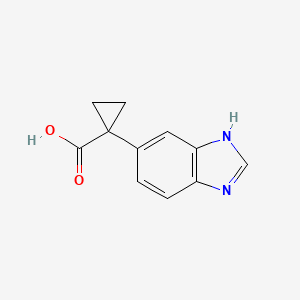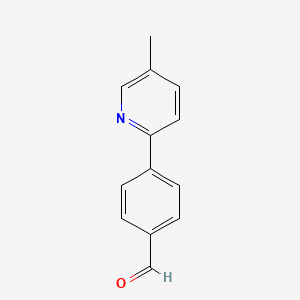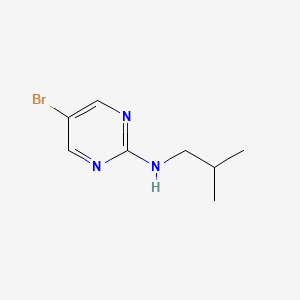![molecular formula C15H24ClNO B1397507 3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1219972-76-5](/img/structure/B1397507.png)
3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of a pyrrolidine ring, a phenoxy group, and a sec-butyl substituent, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride typically involves the following steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-(sec-butyl)phenol with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This reaction forms the 2-(sec-butyl)phenoxy methyl intermediate.
-
Pyrrolidine Ring Formation: : The phenoxy intermediate is then reacted with pyrrolidine under basic conditions to form the desired pyrrolidine derivative. This step may require the use of a solvent such as tetrahydrofuran (THF) and a catalyst like sodium hydride to facilitate the reaction.
-
Hydrochloride Salt Formation: : Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid. This step ensures the compound’s stability and solubility for further applications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols depending on the oxidizing agent used.
-
Reduction: : Reduction reactions can target the phenoxy group or the pyrrolidine ring, potentially leading to the formation of phenols or amines.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halides (Cl⁻, Br⁻), amines (NH₃, RNH₂)
Major Products
Oxidation: sec-Butyl ketone, sec-Butyl alcohol
Reduction: Phenol derivatives, pyrrolidine amines
Substitution: Halogenated phenoxy derivatives, aminated phenoxy derivatives
Scientific Research Applications
3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride has been explored for various scientific research applications:
-
Medicinal Chemistry: : The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive molecules.
-
Biological Studies: : It is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic uses.
-
Industrial Chemistry: : The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The phenoxy group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The sec-butyl group may influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(tert-Butyl)phenoxy]methyl}pyrrolidine hydrochloride
- 3-{[2-(sec-Butyl)phenoxy]ethyl}pyrrolidine hydrochloride
- 3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Uniqueness
3-{[2-(sec-Butyl)phenoxy]methyl}pyrrolidine hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the sec-butyl group provides a balance between steric hindrance and hydrophobic interactions, potentially enhancing its binding affinity and selectivity for certain biological targets.
Properties
IUPAC Name |
3-[(2-butan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-12(2)14-6-4-5-7-15(14)17-11-13-8-9-16-10-13;/h4-7,12-13,16H,3,8-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTHKTKZYXBBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1397425.png)
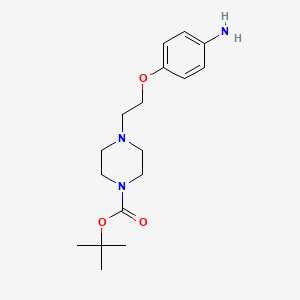
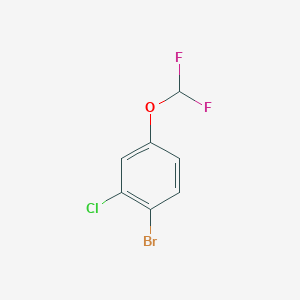
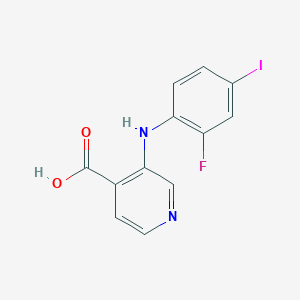
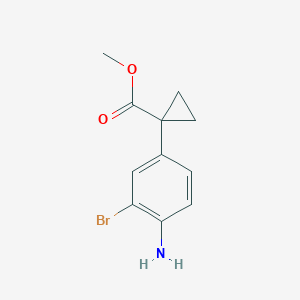
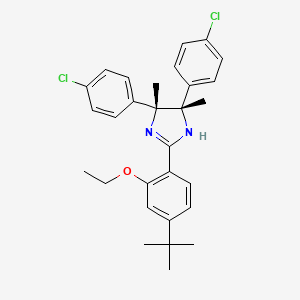
![Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate](/img/structure/B1397436.png)
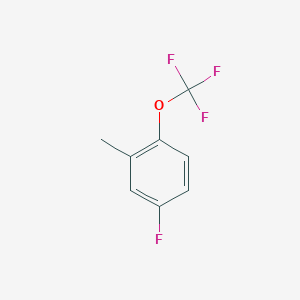
![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)
